5-fluoro-3-methyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methyl-N-(3-methylpyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is an organic compound with a complex structure that includes fluorine, methyl, pyridine, thiophene, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-N-(3-methylpyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Pyridine and Thiophene Moieties: This step involves coupling reactions, such as Suzuki or Stille coupling, to attach the pyridine and thiophene groups to the benzofuran core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine moieties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-N-(3-methylpyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom and the aromatic rings allow for strong binding interactions with proteins or nucleic acids. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylpyridin-3-ylamine: This compound shares the fluorine and pyridine moieties but lacks the benzofuran and thiophene groups.
3-Methyl-2-pyridinamine: Similar in structure but without the fluorine and thiophene groups.
N-(2-Thienylmethyl)benzamide: Contains the thiophene and benzamide groups but lacks the fluorine and pyridine moieties.
Uniqueness
The uniqueness of 5-Fluoro-3-methyl-N-(3-methylpyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the fluorine atom enhances its binding affinity and stability, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H17FN2O2S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-fluoro-3-methyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H17FN2O2S/c1-13-5-3-9-23-20(13)24(12-16-6-4-10-27-16)21(25)19-14(2)17-11-15(22)7-8-18(17)26-19/h3-11H,12H2,1-2H3 |
InChI Key |
KWGCPZMCDOIRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N(CC2=CC=CS2)C(=O)C3=C(C4=C(O3)C=CC(=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.